2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
Structure and Key Features: The compound is a pyrimido[5,4-b]indole derivative characterized by a sulfur-linked 3-fluorobenzyl group at position 2 and a propenyl (allyl) substituent at position 2. The propenyl moiety may confer reactivity for further functionalization or influence pharmacokinetic properties.
Such compounds are frequently explored in drug discovery for kinase inhibition, protease modulation, and antimicrobial activity .
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c1-2-10-24-19(25)18-17(15-8-3-4-9-16(15)22-18)23-20(24)26-12-13-6-5-7-14(21)11-13/h2-9,11,22H,1,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQOINNQJZXXNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, including the formation of the pyrimidoindole core and subsequent functionalization. A common synthetic route may include:
Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole scaffold.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorophenyl halide and a suitable nucleophile.
Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the intermediate with a thiol compound under mild conditions.
Prop-2-en-1-yl Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the carbonyl group to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of cellular pathways. The fluorophenyl group can enhance binding affinity to target proteins, while the sulfanyl linkage may facilitate interactions with thiol-containing biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of the target compound, highlighting substituent variations and their implications:
Research Findings and Trends
Role of Halogen Substituents :
- Fluorine (target compound) vs. chlorine (CM830853): Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and improve target selectivity compared to bulkier chlorinated analogs .
- Trifluoromethyl groups (e.g., 536715-73-8) significantly enhance binding to hydrophobic pockets in enzymes or receptors .
Sulfanyl Group Variations: Aryl sulfanyl groups (e.g., 3-fluorobenzyl) generally exhibit higher binding affinity to aromatic-rich enzyme pockets (e.g., kinases) compared to alkyl sulfanyl groups (e.g., G864-0183) .
Compounds with trifluoromethylphenyl groups (e.g., 536715-73-8) are prioritized in high-throughput screening due to their enhanced metabolic stability and target engagement .
Biological Activity
The compound 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindole derivative that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on various studies.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidoindole Core : Cyclization of precursors under acidic or basic conditions.
- Introduction of the Fluorophenyl Group : Achieved through nucleophilic substitution using fluorophenyl halides.
- Sulfanyl Linkage Formation : Reacting intermediates with thiol compounds.
- Prop-2-en-1-yl Substitution : Final step to introduce the prop-2-en-1-yl group.
Chemical Structure
The chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one |
| Molecular Formula | C20H16FN3OS |
| CAS Number | 888450-31-5 |
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For example:
- Mannich Bases : A study highlighted various Mannich bases with anticancer properties against human cancer cell lines such as HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The structure–activity relationship suggests that modifications can enhance cytotoxicity .
Antimicrobial Activity
The compound's potential as an antimicrobial agent is notable:
- A review indicated that structurally diverse Mannich bases demonstrated antibacterial and antifungal activities . The presence of the sulfanyl group may contribute to these properties by interacting with bacterial cell membranes or enzymes.
The biological activity is hypothesized to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
- DNA Interaction : Similar compounds have shown the ability to bind DNA, potentially disrupting replication and transcription processes .
Case Studies and Research Findings
- Anticancer Evaluation :
- Antimicrobial Testing :
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
